molecular formula C9H18Cl2N2 B13467671 1-(Pent-4-yn-1-yl)piperazine dihydrochloride

1-(Pent-4-yn-1-yl)piperazine dihydrochloride

Cat. No.: B13467671
M. Wt: 225.16 g/mol
InChI Key: ANQVEACJYAFIJZ-UHFFFAOYSA-N
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Description

1-(Pent-4-yn-1-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(Pent-4-yn-1-yl)piperazine dihydrochloride typically involves the reaction of piperazine with pent-4-yn-1-yl halides under specific conditions. One common method involves the use of piperazine and pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Pent-4-yn-1-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pent-4-yn-1-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pent-4-yn-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

1-(Pent-4-yn-1-yl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.

    1-(4-Methylphenyl)piperazine: Used in the study of serotonin receptors and as a precursor in the synthesis of other compounds.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other piperazine derivatives .

Properties

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.16 g/mol

IUPAC Name

1-pent-4-ynylpiperazine;dihydrochloride

InChI

InChI=1S/C9H16N2.2ClH/c1-2-3-4-7-11-8-5-10-6-9-11;;/h1,10H,3-9H2;2*1H

InChI Key

ANQVEACJYAFIJZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1CCNCC1.Cl.Cl

Origin of Product

United States

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